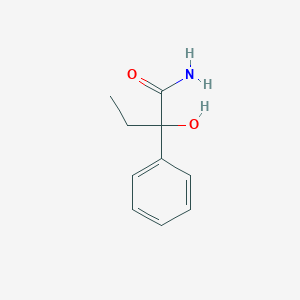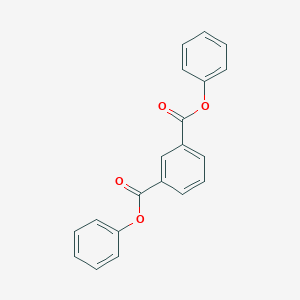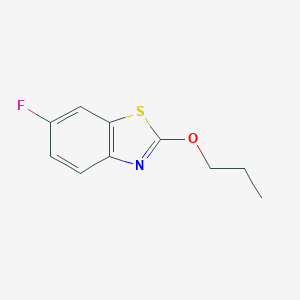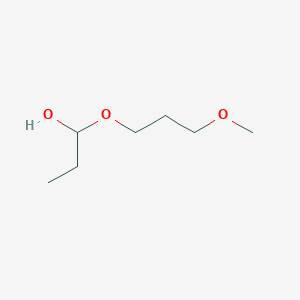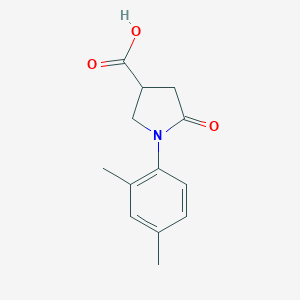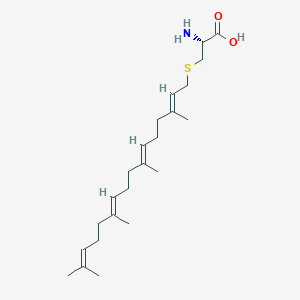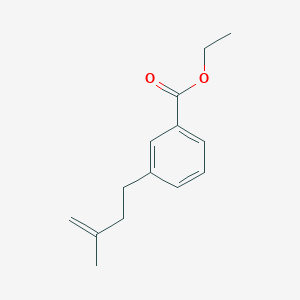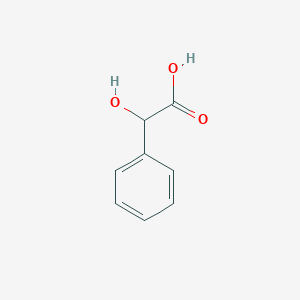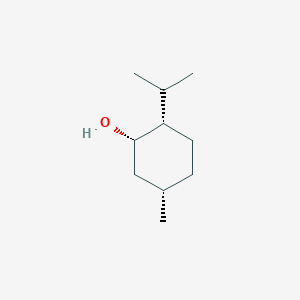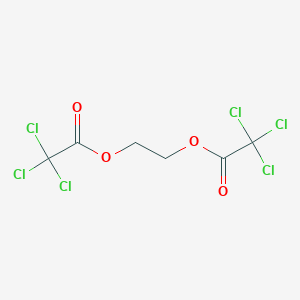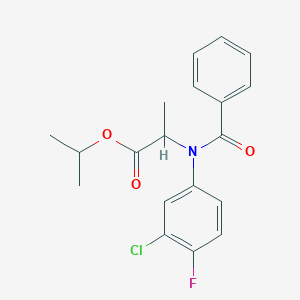
Flamprop-isopropyl
Descripción general
Descripción
Flamprop-isopropyl is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a boron-based compound, and boron itself is a versatile element known for its ability to form stable covalent bonds with other elements. This characteristic makes this compound a valuable compound in both industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Flamprop-isopropyl can be synthesized through several methods, depending on the desired purity and application. One common method involves the reduction of boron compounds such as boron trichloride (BCl₃) with hydrogen gas at high temperatures. This process typically requires a heated tantalum filament to achieve the necessary reaction conditions .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reduction processes. The reduction of boron oxide (B₂O₃) with magnesium is a widely used method. This process involves heating the reactants to high temperatures to facilitate the reduction reaction, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Flamprop-isopropyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s electron-deficient nature, which makes it highly reactive with other elements and compounds .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions involving this compound often use hydrogen gas (H₂) as the reducing agent.
Substitution: Substitution reactions with this compound can involve halogenation, where halogens such as chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms in the compound.
Major Products Formed
The major products formed from these reactions include boric acid, boron oxides, and various halogenated boron compounds. These products have diverse applications in different fields, including materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
Flamprop-isopropyl has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its ability to form stable complexes with other molecules makes it an essential component in catalytic processes, such as the Suzuki-Miyaura coupling reaction .
Biology
In biological research, this compound is studied for its potential role in cell signaling and enzyme regulation. Its unique properties allow it to interact with biological molecules in ways that can modulate cellular functions .
Medicine
This compound has shown promise in medical applications, particularly in drug delivery systems. Its ability to form stable complexes with pharmaceutical compounds enhances the efficacy and stability of drugs, making it a valuable tool in the development of new therapies .
Industry
In industrial applications, this compound is used in the production of high-strength, lightweight materials. Its incorporation into polymers and ceramics improves the mechanical properties and thermal stability of these materials, making them suitable for use in aerospace and automotive industries .
Mecanismo De Acción
The mechanism of action of Flamprop-isopropyl involves its interaction with molecular targets and pathways within cells. This compound can bind to specific proteins and enzymes, altering their activity and influencing cellular processes. This interaction is mediated by the compound’s ability to form stable covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Flamprop-isopropyl can be compared with other boron-based compounds, such as boric acid, boron carbide, and boron nitride. While these compounds share some similarities, this compound’s unique properties, such as its electron-deficient nature and ability to form stable complexes, set it apart.
Similar Compounds
Boric Acid (H₃BO₃): Used primarily as an antiseptic and in the production of borosilicate glass.
Boron Carbide (B₄C): Known for its hardness and used in abrasive materials and armor.
Boron Nitride (BN): Used in high-temperature applications and as a lubricant.
This compound’s versatility and unique properties make it a valuable compound in various scientific and industrial applications, highlighting its importance in advancing technology and research.
Propiedades
IUPAC Name |
propan-2-yl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVXBIIHQGXQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041977 | |
| Record name | Flamprop-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52756-22-6 | |
| Record name | Flamprop-isopropyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52756-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamprop-isopropyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052756226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamprop-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D,L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP-ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ZX2H5250 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of Barnon (Flamprop-Isopropyl) in mammals?
A: Research indicates that Barnon (this compound) undergoes rapid metabolism in both rats and dogs, primarily through the following pathways [, ]:
- De-esterification: The most prevalent metabolic pathway involves the loss of the isopropyl group, resulting in the corresponding carboxylic acid. This acid is then excreted both in its free form and as an ester glucuronide. [, ]
- Aromatic Hydroxylation: Barnon also undergoes hydroxylation at the para- and meta-positions of the N-benzoyl ring. The presence of a 3,4-dihydroxybenzoyl metabolite suggests the involvement of arene oxide formation, although direct hydroxylation cannot be ruled out. []
- Side Chain Hydroxylation: Hydroxylation of the isopropyl side chain is another metabolic pathway, primarily leading to the formation of a propan-1,2-diol ester in dogs. In rats, this metabolite is further oxidized to a 2-lactyl ester. []
Q2: How is Barnon (this compound) excreted from the body?
A: Studies show that both rats and dogs eliminate Barnon (this compound) predominantly through fecal excretion. In male and female rats, approximately 90.5% and 76.3% of the administered dose is excreted in feces, respectively. Dogs exhibit a fecal excretion rate of 53%. [] Elimination is rapid in both species, with rats excreting over 96% of the administered dose within 48 hours. [] Interestingly, the distribution of the compound between urine and feces differs between male and female rats, while remaining consistent between male and female dogs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![2-Methylbenzo[d]thiazole-7-carbaldehyde](/img/structure/B166079.png)
